molecular formula C15H14ClNO2 B11726495 Methyl 3-(amino(4-chlorophenyl)methyl)benzoate

Methyl 3-(amino(4-chlorophenyl)methyl)benzoate

Cat. No.: B11726495
M. Wt: 275.73 g/mol
InChI Key: QMKJZRQIQRSLPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(amino(4-chlorophenyl)methyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid core, with an amino group and a chlorophenylmethyl group as substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(amino(4-chlorophenyl)methyl)benzoate typically involves the reaction of 3-(aminomethyl)benzoic acid with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(amino(4-chlorophenyl)methyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(amino(4-chlorophenyl)methyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(amino(4-chlorophenyl)methyl)benzoate involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-4-chlorobenzoate
  • Methyl 3-amino-4-methylbenzoate
  • Methyl 3-amino-4-iodobenzoate

Uniqueness

Methyl 3-(amino(4-chlorophenyl)methyl)benzoate is unique due to the presence of both an amino group and a chlorophenylmethyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

IUPAC Name

methyl 3-[amino-(4-chlorophenyl)methyl]benzoate

InChI

InChI=1S/C15H14ClNO2/c1-19-15(18)12-4-2-3-11(9-12)14(17)10-5-7-13(16)8-6-10/h2-9,14H,17H2,1H3

InChI Key

QMKJZRQIQRSLPU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(C2=CC=C(C=C2)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.